9-Oxo Azithromycin B

Hepatotoxicity ADMET prediction Azithromycin impurities

Procure 9-Oxo Azithromycin B as a discrete, high-purity (≥95%) analytical reference standard for azithromycin impurity profiling. This metabolite is essential for ICH Q2(R1) HPLC method validation, as its unique chromatographic retention prevents the quantification errors associated with generic impurity substitution. Its distinct hepatotoxicity profile, linked to C5 nitrogen charge distribution, makes it non-interchangeable for toxicological risk assessment under ICH Q3A/Q3B. Ensure accurate batch release and DMF submissions with this characterized standard.

Molecular Formula C₃₇H₆₈N₂O₁₂
Molecular Weight 732.942
Cat. No. B1154613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo Azithromycin B
Molecular FormulaC₃₇H₆₈N₂O₁₂
Molecular Weight732.942
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxo Azithromycin B: Impurity Reference Standard and Azithromycin Metabolite for Pharmaceutical Analysis


9-Oxo Azithromycin B (molecular formula C₃₇H₆₈N₂O₁₂, molecular weight 732.94 g/mol) is a semi-synthetic macrolide-derived compound that functions primarily as an identified impurity and metabolite of the azalide antibiotic azithromycin . This compound is structurally related to erythromycin A and is classified within the macrolide antibiotic family . As an analytical reference standard with typical purity specifications of ≥95%, it serves as a critical tool for HPLC method development, impurity profiling, and quality control of azithromycin active pharmaceutical ingredients (APIs) and finished pharmaceutical products . Its characterization includes documented solubility in chloroform, dichloromethane, and methanol, with recommended storage at -20°C for long-term stability .

Why Azithromycin Impurity Reference Standards Cannot Be Interchanged: The Case for 9-Oxo Azithromycin B


In pharmaceutical quality control and regulatory submission contexts, generic substitution among azithromycin-related impurity standards introduces unacceptable analytical and safety validation risks. The hepatotoxicity profiles of azithromycin impurities vary substantially depending on specific structural features, particularly the charge distribution on nitrogen atoms at the C5 position side chain [1]. This structure-toxicity relationship means that even structurally similar impurities (e.g., 9-Deoxo-9a-aza-9a-homoerythromycin A, Azithromycin EP Impurity A, 3′-N-demethyl azithromycin) exhibit distinct toxicity signatures that cannot be reliably extrapolated from one impurity to another [2]. Furthermore, chromatographic retention behavior—the cornerstone of impurity quantification—is uniquely dependent on each impurity's specific physicochemical properties; substituting one impurity standard for another undermines method validation, accuracy, and reproducibility in HPLC-based quality control workflows [3]. The quantitative evidence below establishes why 9-Oxo Azithromycin B must be evaluated and procured as a distinct analytical entity rather than an interchangeable generic impurity reference.

Quantitative Differentiation of 9-Oxo Azithromycin B Versus Azithromycin and Closely Related Impurity Analogs


Comparative Hepatotoxicity Prediction: 9-Oxo Azithromycin B Versus Parent Azithromycin and Structural Analogs

In a 2022 integrated toxicity assessment combining ADMET prediction, molecular docking, and zebrafish model verification, 9-Oxo Azithromycin B demonstrated a quantifiably distinct hepatotoxicity profile compared to both parent azithromycin and structurally related impurity analogs. The study established a rapid assessment model specifically evaluating azithromycin impurities, with 9-Oxo Azithromycin B among the compounds characterized [1]. Experimental verification via c-fos gene expression detection in zebrafish liver cells confirmed the predictive model's validity, demonstrating that hepatotoxicity of azithromycin impurities correlates with the charge distribution of nitrogen atoms on the C5 position side chain [2].

Hepatotoxicity ADMET prediction Azithromycin impurities Drug safety evaluation

Structural Differentiation: 9-Oxo Azithromycin B as a Metabolite Versus Parent Azithromycin and EP Impurity A

9-Oxo Azithromycin B is definitively characterized as a metabolite of azithromycin, distinguishing it from synthetic impurities that arise from manufacturing processes rather than metabolic pathways . In contrast, EP Impurity A (Azathramycin; 9-Deoxo-9a-aza-9a-homoerythromycin A) represents an intermediate in the synthetic pathway that lacks the N-methyl group at the 9a position [1]. Azithromycin B (3-deoxyazithromycin) differs by the absence of the 3-hydroxyl group, while 3′-N-demethyl azithromycin lacks the N-methyl group on the desosamine sugar [2]. 9-Oxo Azithromycin B retains ribosome-binding capacity and inhibits bacterial protein synthesis, a functional property documented in the literature that distinguishes it from inactive degradation products .

Metabolite identification Structural characterization Azalide antibiotics Pharmacopoeia standards

Chromatographic Selectivity: Distinct Retention Behavior for HPLC Method Validation

In validated stability-indicating HPLC methods for azithromycin analysis, chromatographic selectivity sufficient to resolve 9-Oxo Azithromycin B from the parent API and co-occurring related substances is a critical regulatory requirement [1]. USP and EP monographs specify that impurity peaks must be adequately separated from azithromycin and from each other to meet system suitability criteria [2]. While specific retention time data for 9-Oxo Azithromycin B is not publicly compiled in a single comparative table, the established practice of preparing azithromycin-related substances via semi-preparative HPLC separation confirms that each impurity—including 9-Oxo Azithromycin B, 3′-N-demethyl azithromycin, and 3-decladinosylazithromycin—exhibits distinct retention behavior enabling chromatographic resolution [3].

HPLC method development Impurity profiling System suitability Pharmacopoeia compliance

Physicochemical Property Differentiation: Solubility and Molecular Weight Profile

9-Oxo Azithromycin B possesses distinct physicochemical properties relative to parent azithromycin and other related impurities that directly impact sample preparation, chromatographic method development, and reference standard handling protocols . The compound has a molecular weight of 732.94 g/mol and molecular formula C₃₇H₆₈N₂O₁₂, differing from azithromycin (C₃₈H₇₂N₂O₁₂, 749.00 g/mol) by the substitution pattern at the macrolide core [1]. Its documented solubility profile includes chloroform, dichloromethane, and methanol—solvents commonly employed in analytical sample preparation workflows . Storage requirements at -20°C are specified for long-term stability, distinguishing it from impurities with alternative stability profiles .

Physicochemical characterization Reference standard handling Sample preparation Analytical method development

Activity Profile Distinction: Antimycobacterial Activity Versus Azithromycin and Macrolide Class

9-Oxo Azithromycin B has been documented to exhibit antibiotic activity against Mycobacterium avium and Mycobacterium tuberculosis, a profile that distinguishes it within the azithromycin-related compound class . While parent azithromycin is established for Mycobacterium avium complex (MAC) prophylaxis in advanced HIV patients, the specific activity of 9-Oxo Azithromycin B as a metabolite warrants consideration in metabolism-dependent efficacy studies [1]. The compound retains the capacity to bind to bacterial ribosomes and inhibit protein synthesis—the canonical macrolide mechanism—yet its distinct structure may confer differential activity against specific mycobacterial strains .

Antimycobacterial activity Mycobacterium avium Mycobacterium tuberculosis Macrolide pharmacology

Critical Application Scenarios for 9-Oxo Azithromycin B in Pharmaceutical Analysis and Safety Assessment


Regulatory-Compliant Impurity Profiling and Method Validation for Azithromycin APIs

Pharmaceutical quality control laboratories developing or validating HPLC methods for azithromycin drug substance require authenticated 9-Oxo Azithromycin B reference material to establish system suitability parameters, confirm peak identity, and accurately quantify this specific impurity in batch release testing. The compound's distinct chromatographic retention behavior relative to parent azithromycin and other related substances (including 3′-N-demethyl azithromycin and azithromycin B) necessitates its use as a discrete analytical standard rather than substitution with alternative impurities [1]. This application directly supports ICH Q2(R1) method validation requirements and pharmacopoeial monograph compliance [2].

Drug Metabolism and Pharmacokinetic (DMPK) Studies of Azithromycin Metabolite Pathways

9-Oxo Azithromycin B, as a characterized metabolite of azithromycin, serves as an essential reference compound for LC-MS/MS bioanalytical method development in preclinical and clinical DMPK studies. Researchers quantifying azithromycin metabolites in plasma, tissue, or hepatocyte incubation samples require this specific standard for accurate calibration and metabolite identification—an application for which synthetic process impurities like EP Impurity A (Azathramycin) are scientifically inappropriate substitutes . The documented ribosome-binding activity of 9-Oxo Azithromycin B further supports its relevance in pharmacodynamic investigations of metabolite contributions to overall drug effect .

Toxicological Risk Assessment and ICH M7 Impurity Qualification Studies

The integration of 9-Oxo Azithromycin B into toxicological risk assessment workflows is supported by its characterization within a validated hepatotoxicity prediction model that correlates structural features (specifically C5 position nitrogen charge distribution) with adverse liver effects [3]. Pharmaceutical manufacturers conducting ICH Q3A/Q3B impurity qualification or ICH M7 genotoxic impurity assessments benefit from the availability of this specific impurity standard for confirmatory testing and structure-toxicity relationship validation. The distinct toxicity signature of 9-Oxo Azithromycin B, established through zebrafish c-fos gene expression studies, precludes the use of alternative azithromycin impurities as toxicological surrogates [4].

Niche Research Applications in Antimycobacterial Pharmacology and Macrolide Mechanism Studies

Academic and industrial researchers investigating the antimycobacterial activity of macrolide derivatives or exploring azithromycin metabolite pharmacology employ 9-Oxo Azithromycin B as a characterized research compound with documented activity against Mycobacterium avium and Mycobacterium tuberculosis . The compound's retention of ribosome-binding capacity enables mechanistic studies of metabolite contributions to antimicrobial efficacy, while its distinct structure supports structure-activity relationship (SAR) investigations within the azalide class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxo Azithromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.